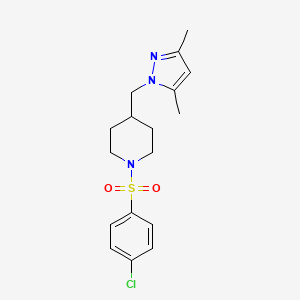

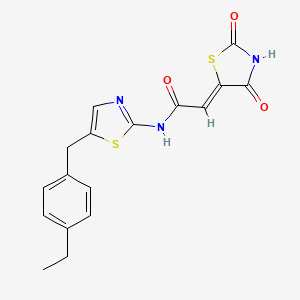

![molecular formula C19H14ClN5OS B2840742 N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide CAS No. 860787-41-3](/img/structure/B2840742.png)

N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide is a useful research compound. Its molecular formula is C19H14ClN5OS and its molecular weight is 395.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antidepressant and Nootropic Activities

A study highlights the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones, where compounds similar to the one exhibited significant antidepressant and nootropic activities. These findings suggest the potential of these compounds in developing central nervous system (CNS) active agents for therapeutic use (Asha B. Thomas et al., 2016).

Magnetic Properties in Molecular Structures

Another study focused on the self-assembly of tetranuclear Cu4(II), Ni4(II) square grids, and a dicopper(II) complex involving heterocycle-based polytopic ligands. The research explored the magnetic studies of these complexes, suggesting their potential application in the development of magnetic materials (T. Mandal et al., 2011).

Efficient Synthesis of N-fused Heterocyclic Compounds

Efficient synthesis methods for creating N-fused heterocyclic compounds, including derivatives of the compound of interest, have been developed. These methods involve five-component cascade reactions that highlight the compound’s utility in synthesizing complex heterocyclic structures, which could be beneficial in pharmaceutical chemistry (H. Hosseini & M. Bayat, 2019).

Antisecretory Agents

Research into 4-(3-pyridyl)thiazole and 2-methylimidazo[1,2-a]pyridine derivatives, closely related to the chemical compound , demonstrated significant antisecretory and antiulcer activities. These findings suggest the compound's potential application in developing new therapeutic agents for treating gastrointestinal disorders (J. Kosáry et al., 1989).

Broad-Spectrum Antibacterial Candidates

A study synthesized two N′-heteroarylidene-1-carbohydrazide derivatives, exploring their chemical and structural characteristics alongside antibacterial and antifungal activities. These compounds, including those structurally similar to the one of interest, show promise as broad-spectrum antibacterial agents, which could be crucial in the fight against resistant bacterial strains (L. H. Al-Wahaibi et al., 2020).

作用機序

Target of Action

The compound N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide is a complex molecule that likely interacts with multiple targetsIt’s known that both thiazole and indole derivatives have diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . Similarly, indole derivatives have a wide range of interactions with their targets .

Biochemical Pathways

Thiazole and indole derivatives are known to affect a wide range of biochemical pathways, including those involved in antimicrobial, antifungal, antiviral, and antitumor activities .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole and indole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole and indole derivatives .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide involves the condensation of 2-chloro-1,3-thiazole-5-carbaldehyde with 1-[(1H-indol-3-yl)methyl]pyridin-4-amine in the presence of a suitable condensing agent to form the intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate to yield the final product.", "Starting Materials": [ "2-chloro-1,3-thiazole-5-carbaldehyde", "1-[(1H-indol-3-yl)methyl]pyridin-4-amine", "Condensing agent (e.g. NaBH4, NaCNBH3)", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Dissolve 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 equiv) and 1-[(1H-indol-3-yl)methyl]pyridin-4-amine (1.0 equiv) in a suitable solvent (e.g. ethanol, DMF) and add a condensing agent (e.g. NaBH4, NaCNBH3) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until the formation of the Schiff base is complete (monitored by TLC or HPLC).", "Step 3: Add hydrazine hydrate (2.0 equiv) to the reaction mixture and stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).", "Step 4: Isolate the crude product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

CAS番号 |

860787-41-3 |

分子式 |

C19H14ClN5OS |

分子量 |

395.9 g/mol |

IUPAC名 |

N-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C19H14ClN5OS/c20-19-22-10-15(27-19)12-25-11-14(16-3-1-2-4-17(16)25)9-23-24-18(26)13-5-7-21-8-6-13/h1-11H,12H2,(H,24,26) |

InChIキー |

BAOGKJTUHZNFOZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=NNC(=O)C4=CC=NC=C4 |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=NNC(=O)C4=CC=NC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Oxan-4-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2840659.png)

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)

![(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide](/img/structure/B2840661.png)

![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2840666.png)

![1'-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one](/img/structure/B2840668.png)

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)

![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2840680.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840681.png)